molecular formula C11H12N2O2 B094529 (S)-5-Benzyl-3-methyl-imidazolidine-2,4-dione CAS No. 16935-42-5

(S)-5-Benzyl-3-methyl-imidazolidine-2,4-dione

Cat. No. B094529
CAS RN: 16935-42-5
M. Wt: 204.22 g/mol
InChI Key: WQGOWGGCTNJSPT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Benzyl-3-methyl-imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. It is commonly referred to as S-BCDO, and it has been found to have various applications in scientific research.

Mechanism Of Action

The exact mechanism of action of S-BCDO is not yet fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neuronal excitability. S-BCDO is thought to enhance the activity of GABA, the major inhibitory neurotransmitter in the brain, leading to its anticonvulsant and anxiolytic effects.

Biochemical And Physiological Effects

S-BCDO has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function in animal models. Additionally, S-BCDO has been found to have a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of S-BCDO is its relatively simple synthesis method, which allows for large-scale production. Additionally, S-BCDO has a low toxicity profile, making it a safe compound to work with in lab experiments. However, S-BCDO has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of S-BCDO. One potential area of research is the development of S-BCDO-based therapeutics for the treatment of neurodegenerative diseases. Additionally, further investigation into the mechanism of action of S-BCDO is needed to fully understand its therapeutic potential. Finally, the development of more efficient synthesis methods for S-BCDO could help to increase its availability for research purposes.
Conclusion:
In conclusion, S-BCDO is a promising chemical compound that has various applications in scientific research. Its anticonvulsant, anxiolytic, and sedative effects make it a potential therapeutic agent for the treatment of various diseases. Additionally, S-BCDO has been found to have a low toxicity profile and a relatively simple synthesis method, making it a safe and cost-effective compound to work with in lab experiments. Future research into the therapeutic potential of S-BCDO is needed to fully understand its applications in the field of medicine.

Synthesis Methods

The synthesis of S-BCDO involves the reaction of 5-benzyl-3-methyl-imidazolidine-2,4-dione with a chiral auxiliary. The resulting product is then subjected to chromatographic separation to obtain the desired enantiomer, S-BCDO. The synthesis method of S-BCDO is relatively straightforward and has been well-documented in the literature.

Scientific Research Applications

S-BCDO has been extensively studied for its potential application in the treatment of various diseases. It has been found to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. Additionally, S-BCDO has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential anti-inflammatory and antioxidant properties.

properties

CAS RN

16935-42-5

Product Name

(S)-5-Benzyl-3-methyl-imidazolidine-2,4-dione

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(5S)-5-benzyl-3-methylimidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O2/c1-13-10(14)9(12-11(13)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)/t9-/m0/s1

InChI Key

WQGOWGGCTNJSPT-VIFPVBQESA-N

Isomeric SMILES

CN1C(=O)[C@@H](NC1=O)CC2=CC=CC=C2

SMILES

CN1C(=O)C(NC1=O)CC2=CC=CC=C2

Canonical SMILES

CN1C(=O)C(NC1=O)CC2=CC=CC=C2

synonyms

(S)-5-BENZYL-3-METHYL-IMIDAZOLIDINE-2,4-DIONE

Origin of Product

United States

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